molecular formula C7H7BrO2S B2916305 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid CAS No. 1781775-29-8

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid

Cat. No.: B2916305
CAS No.: 1781775-29-8
M. Wt: 235.1
InChI Key: GFQWFEFERRBZGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 3,5-dimethylthiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    3,5-Dimethylthiophene-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Bromo-2-thiophenecarboxylic acid: Lacks the methyl groups, which may affect its chemical properties and applications.

    2,5-Dimethylthiophene-3-carboxylic acid:

Uniqueness: 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the thiophene ring can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-bromo-3,5-dimethylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWFEFERRBZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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